4-Methylchrysene

Catalog No.
S560823
CAS No.
3351-30-2
M.F
C19H14
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylchrysene

CAS Number

3351-30-2

Product Name

4-Methylchrysene

IUPAC Name

4-methylchrysene

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3

InChI Key

BLVHWJCLSMYFMT-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43

Synonyms

4-Methylchrysene;

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43

Understanding the Effects of PAHs on Human Health and the Environment

One primary application of 4-Methylchrysene lies in its role as a model compound for studying the impact of PAHs on human health and the environment. PAHs are a class of organic compounds found in coal tar, cigarette smoke, and certain grilled foods. Extensive research suggests potential links between PAH exposure and various health problems, including cancer, respiratory issues, and developmental abnormalities .

4-Methylchrysene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₄. It consists of a chrysene backbone with a methyl group substituted at the fourth position. This compound is notable for its potential carcinogenic properties and is a subject of study in environmental chemistry due to its formation in combustion processes and as a byproduct in various industrial applications. Its structure contributes to its stability and reactivity, making it an important compound in the study of aromatic hydrocarbons.

: Under UV irradiation, 4-methylchrysene can participate in photocyclization reactions, although specific pathways may vary based on substituents and conditions .
  • Thermal Reactions: It exhibits stability under thermal conditions but can decompose under extreme temperatures, leading to the formation of smaller hydrocarbons .
  • Research indicates that 4-methylchrysene possesses significant biological activity, particularly as a potential carcinogen. Studies have shown that it can induce DNA damage and mutations in various biological systems. Its metabolic activation leads to the formation of reactive intermediates that can interact with cellular macromolecules, contributing to its carcinogenic potential .

    Several methods exist for synthesizing 4-methylchrysene:

    • Photochemical Synthesis: This method involves the irradiation of suitable precursors under specific conditions to yield 4-methylchrysene. For example, photocyclization reactions can generate this compound from stilbene derivatives .
    • Chemical Synthesis: Traditional synthetic routes may involve multi-step organic reactions starting from simpler aromatic compounds, incorporating methylation steps at designated positions on the chrysene structure .
    • Pyrolysis: The compound can also be produced as a byproduct during the pyrolysis of organic materials, particularly in supercritical conditions involving n-decane .

    4-Methylchrysene has several applications:

    • Research: It serves as a model compound in studies examining the behavior and effects of polycyclic aromatic hydrocarbons.
    • Environmental Monitoring: Due to its presence in combustion emissions, it is monitored for environmental pollution and human exposure assessments.
    • Toxicology Studies: It is used in toxicological research to understand mechanisms of carcinogenesis related to polycyclic aromatic hydrocarbons.

    Interaction studies involving 4-methylchrysene focus on its reactivity with biological systems and other chemical species. Key findings include:

    • Metabolic Activation: The compound undergoes biotransformation in organisms, leading to the formation of highly reactive metabolites that can bind to DNA and proteins, resulting in mutagenic effects .
    • Chemical Reactivity: Its interactions with various oxidants and nucleophiles have been characterized, revealing pathways that contribute to its toxicity and environmental persistence.

    4-Methylchrysene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

    Compound NameStructure CharacteristicsUnique Features
    ChryseneFour fused benzene ringsParent compound without methyl substitution
    3-MethylchryseneMethyl group at the third positionDifferent carcinogenic profile
    1-MethylchryseneMethyl group at the first positionVaries in reactivity compared to 4-methyl
    PhenanthreneThree fused benzene ringsLess stable than chrysene derivatives

    Uniqueness of 4-Methylchrysene

    4-Methylchrysene is unique due to its specific position of substitution (at the fourth carbon), which influences its chemical reactivity and biological activity compared to other methyl-substituted derivatives. This positional variation significantly affects its carcinogenic potential and interaction mechanisms within biological systems.

    XLogP3

    6

    UNII

    TWU6H5YT57

    GHS Hazard Statements

    Aggregated GHS information provided by 15 companies from 2 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 3 of 15 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 12 of 15 companies with hazard statement code(s):;
    H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard

    Health Hazard

    Other CAS

    3351-30-2

    Wikipedia

    4-Methylchrysene

    Dates

    Modify: 2023-08-15

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